Hydrazinecarbodithioic acid, 2-phenyl-, methyl ester

Description

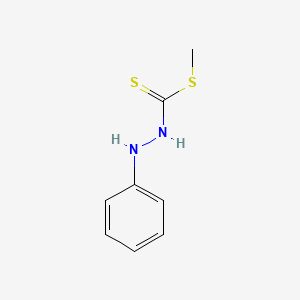

Hydrazinecarbodithioic acid, 2-phenyl-, methyl ester (CAS: 50878-38-1, molecular formula: C₈H₁₀N₂S₂, molecular weight: 198.308) is a dithiocarbazate derivative characterized by a phenyl group at the 2-position and a methyl ester moiety (Fig. 1). Its IUPAC name is 2-phenyl-1,3-dithiocarbazic acid methyl ester, and it is alternatively termed 3-phenyldithiocarbazic acid methyl ester . The compound is synthesized via reactions involving hydrazides, carbon disulfide (CS₂), and methylating agents like dimethyl sulfate (Me₂SO₄) under basic conditions, as detailed in heterocyclic chemistry protocols .

Properties

IUPAC Name |

methyl N-anilinocarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S2/c1-12-8(11)10-9-7-5-3-2-4-6-7/h2-6,9H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCVCDOFDCMDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NNC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965112 | |

| Record name | Methyl hydrogen phenylcarbonodithiohydrazonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50878-38-1 | |

| Record name | Hydrazinecarbodithioic acid, 2-phenyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050878381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrogen phenylcarbonodithiohydrazonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: Phenylglyoxylic Acid Methyl Ester

A key intermediate in the synthesis is phenylglyoxylic acid methyl ester, which can be prepared through acid-catalyzed esterification and related transformations of benzoyl cyanide and benzoic acid methyl ester derivatives.

- Benzoyl cyanide (1 mole) is added dropwise at 40 °C to a mixture of concentrated hydrochloric acid, water, and sulfuric acid.

- The reaction is stirred for 2-3 hours at 40 °C.

- Methanol is added, and the mixture is heated to 70-75 °C for 3 hours to promote esterification.

- The organic phase is separated, washed, dried, and distilled to yield phenylglyoxylic acid methyl ester with purity up to 99% and yields ranging from 85% to 96% depending on conditions.

Data Table 1: Phenylglyoxylic Acid Methyl Ester Preparation Summary

| Parameter | Value/Condition | Outcome |

|---|---|---|

| Benzoyl cyanide | 1 mole | Starting material |

| Acid mixture | Concentrated HCl, H2SO4, water | Reaction medium |

| Temperature | 40 °C (reaction), 70-75 °C (esterification) | Optimal for reaction |

| Methanol added | 3 hours heating | Ester formation |

| Purity | 96-99% (GC analysis) | High purity achieved |

| Yield | 85-96% | High yield |

| Boiling point | 82-136 °C (depending on pressure) | Characteristic property |

This intermediate is critical as it forms the ester backbone for further hydrazinecarbodithioic acid derivative synthesis.

Conversion to Hydrazinecarbodithioic Acid Derivative

The phenylglyoxylic acid methyl ester undergoes hydrazine-based transformations to form hydrazone intermediates and eventually the hydrazinecarbodithioic acid methyl ester.

-

- Phenylglyoxylic acid methyl ester (1 mole) is refluxed with acetylhydrazine in isopropanol for 5 hours.

- p-Toluenesulfonic acid is added as a catalyst.

- The hydrazone is obtained as an isomer mixture.

-

- Without isolating the hydrazone, hydrazine hydrate is added.

- The mixture is stirred at 20 °C for 5 hours.

- Cooling to 0-5 °C allows product precipitation.

- The hydrazide is filtered off with a yield of approximately 85%.

This multi-step process is essential for preparing hydrazinecarbodithioic acid derivatives, including the 2-phenyl, methyl ester variant.

Alternative Preparation via Hydrazinecarboxylate Route

A related preparation method involves methyl hydrazinocarboxylate synthesis, which can be adapted for hydrazinecarbodithioic acid esters.

- Hydrazine hydrate reacts with dimethyl carbonate in methanol solvent at moderate temperatures for 2 hours.

- After reaction, vacuum distillation removes methanol, water, and residual hydrazine.

- Cooling and addition of mixed solvents (dichloroethane and dimethyl carbonate) induce crystallization.

- Centrifugal filtration and drying yield methyl hydrazinocarboxylate with purity >99% and yield >90%.

This method offers a simple, high-yield synthesis with efficient removal of residual hydrazine and impurities, producing crystalline products suitable for further derivatization into hydrazinecarbodithioic acid esters.

Analytical and Research Outcomes

Spectral Characterization

Research on related hydrazinecarbodithioic acid methyl esters, including substituted derivatives, reports:

- Infrared Spectroscopy (IR): Characteristic bands for NH stretching (~3200 cm⁻¹), C=O (~1660 cm⁻¹), N-N (~1080 cm⁻¹), and C=S (~946 cm⁻¹) confirm the presence of hydrazinecarbodithioic acid functional groups.

- NMR and Mass Spectrometry: Support structural assignments and purity.

- X-ray Crystallography: Confirms molecular geometry and bonding modes, showing bidentate coordination through carbonyl oxygen and hydrazinic nitrogen in metal complexes.

Yields and Purity

- Purity of final products typically exceeds 95%, often reaching 99% after purification.

- Yields for hydrazide intermediates and final esters range between 80-90%, reflecting efficient synthetic protocols with minimal side reactions.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Phenylglyoxylic acid methyl ester synthesis | Benzoyl cyanide + HCl + H2SO4 + MeOH, 40-75 °C | 85-96 | 96-99 | Acid-catalyzed esterification |

| Hydrazone formation | Phenylglyoxylic acid methyl ester + acetylhydrazine + p-TsOH, reflux 5 h | N/A | N/A | Intermediate step |

| Hydrazide formation | Hydrazine hydrate, 20 °C, 5 h | ~85 | N/A | Precursor to final product |

| Cyclization/final product | Isopropanol, 100 °C, 24 h | ~83 | N/A | Produces triazine derivatives |

| Methyl hydrazinocarboxylate (alternative) | Hydrazine hydrate + dimethyl carbonate + MeOH, vacuum distillation, crystallization | >90 | >99 | Simple, high-purity synthesis |

Chemical Reactions Analysis

Types of Reactions

3-Phenyldithiocarbazic acid methyl ester undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: Can be reduced to form thiols or amines.

Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

- Oxidation with hydrogen peroxide can yield sulfoxides.

- Reduction with lithium aluminum hydride can yield thiols.

- Nucleophilic substitution with halides can yield substituted dithiocarbazates .

Scientific Research Applications

Chemical Synthesis

Hydrazinecarbodithioic acid, 2-phenyl-, methyl ester serves as an important reagent in organic synthesis. Its derivatives are utilized to create complex molecules through various chemical reactions such as:

- Condensation Reactions : The compound can be used to synthesize thioamides and thioesters, which are crucial intermediates in the production of pharmaceuticals and agrochemicals.

- Formation of Metal Complexes : It has been reported that hydrazinecarbodithioic acid derivatives can form stable complexes with transition metals. For instance, studies have shown that complexes formed with manganese and nickel exhibit interesting catalytic properties .

Medicinal Chemistry

The compound has potential applications in the pharmaceutical industry due to its bioactive properties. Research indicates that derivatives of hydrazinecarbodithioic acid exhibit:

- Anticancer Activity : Some studies have highlighted the antiproliferative effects of hydrazinecarbodithioic acid derivatives against various cancer cell lines. For example, compounds synthesized from this ester showed significant inhibitory actions on HCT-116 colon cancer cells, indicating potential as anticancer agents .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Certain derivatives demonstrated effectiveness against a range of bacterial strains, suggesting potential use in developing new antimicrobial agents.

Materials Science

In materials science, hydrazinecarbodithioic acid derivatives are explored for their role in:

- Polymer Chemistry : The compound can act as a modifier in polymer formulations, enhancing properties such as thermal stability and mechanical strength. Its application as a cross-linking agent in polymer matrices has been investigated to improve the performance of composite materials.

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Chemical Synthesis | Synthesis of thioesters and thioamides | Important intermediates for pharmaceuticals |

| Medicinal Chemistry | Anticancer and antimicrobial agents | Significant activity against cancer cell lines |

| Materials Science | Cross-linking agent in polymers | Improved thermal stability and mechanical strength |

Case Study 1: Antiproliferative Activity

A study investigated the effects of synthesized hydrazinecarbodithioic acid derivatives on HCT-116 cells. Results showed that certain compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Case Study 2: Metal Complex Formation

Research focused on the synthesis of metal complexes using hydrazinecarbodithioic acid derivatives. The resulting complexes demonstrated enhanced catalytic activity in organic reactions, suggesting their utility in catalysis and materials development .

Mechanism of Action

The mechanism of action of 3-Phenyldithiocarbazic acid methyl ester involves its interaction with various molecular targets and pathways. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic or biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

Key Observations :

- Bulky substituents (e.g., 2-naphthyl in ) hinder metal coordination geometry, while electron-withdrawing groups (e.g., 4-nitrobenzoyl in ) increase planarity and tuberculostatic activity.

Comparison :

- The phenyl derivative’s antibacterial activity is moderate compared to sulfonamide hybrids (e.g., ), which exhibit broader-spectrum action due to sulfonamide moieties.

- Anticancer activity is more pronounced in derivatives with conjugated systems (e.g., Dp44mT in ) compared to the parent phenyl ester.

Physical and Chemical Properties

Thermodynamics :

- The 1-methyl analog has a lower boiling point (491.83 K vs. >500 K estimated for the phenyl derivative) due to reduced molecular weight .

Coordination Chemistry

Ligand Efficiency : Phenyl-substituted esters exhibit stronger π-π interactions in crystal packing (e.g., ) compared to furan or pyridine analogs.

Biological Activity

Hydrazinecarbodithioic acid, 2-phenyl-, methyl ester, also known as 2-Phenylhydrazinedithiocarboxylic acid methyl ester, is a compound of significant interest in biological research due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, including antimicrobial properties, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The compound has the molecular formula and features a phenyl group attached to a dithiocarbazic acid methyl ester moiety. Its unique structure contributes to its biological properties, particularly in interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of hydrazinecarbodithioic acid exhibit notable antimicrobial activity. For instance, studies have shown that certain hydrazone derivatives derived from this compound demonstrate significant effectiveness against various bacterial strains, including resistant strains.

Key Findings:

- Antimicrobial Efficacy : Compounds derived from hydrazinecarbodithioic acid have been tested against Gram-positive and Gram-negative bacteria, with some showing Minimum Inhibitory Concentrations (MICs) as low as 3.1 µg/mL for tuberculostatic activity .

- Structure-Activity Relationship : The presence of specific functional groups, such as nitrofuryl moieties, enhances the antimicrobial activity of these derivatives .

Study on Antituberculosis Activity

A study synthesized several hydrazone derivatives based on hydrazinecarbodithioic acid and evaluated their antituberculosis activity. The results indicated that compounds such as 4a exhibited high efficacy against both standard and resistant strains of Mycobacterium tuberculosis. The MIC values ranged from 3.1 to 12.5 µg/mL, suggesting strong potential for further development as antituberculosis agents .

Table: Biological Activity Summary

| Compound | Activity | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| Hydrazone 3b | Antimicrobial | 7.8 - 250 | Gram-positive bacteria |

| Compound 4a | Tuberculostatic | 3.1 - 12.5 | Mycobacterium tuberculosis |

| Hydrazine Derivative | Antimalarial | Not specified | Plasmodium falciparum (K1 strain) |

The biological activity of hydrazinecarbodithioic acid derivatives is thought to involve multiple mechanisms:

- Protein Binding : Studies suggest that these compounds can interact with proteins such as bovine serum albumin (BSA), which may enhance their bioavailability and therapeutic efficacy .

- Iron Chelation : Some derivatives have shown potential as iron chelators, which can disrupt the growth of pathogens by depriving them of essential nutrients .

Q & A

How can researchers optimize the synthesis of hydrazinecarbodithioic acid, 2-phenyl-, methyl ester to improve yield and purity?

Methodological Answer:

The synthesis typically involves three steps: (1) formation of hydrazinecarbodithioic acid via hydrazine and carbon disulfide, (2) condensation with benzaldehyde to introduce the phenyl group, and (3) esterification with methanol. Key variables affecting yield include:

- Reaction Temperature: Lower temperatures (<10°C) during hydrazinecarbodithioic acid formation reduce side reactions .

- Catalysts: Acidic conditions (e.g., acetic acid) enhance benzaldehyde condensation efficiency .

- Purification: Recrystallization from ethanol or THF improves purity, with yields >85% reported under optimized conditions .

Advanced optimization may involve Design of Experiments (DoE) to model interactions between variables (e.g., solvent polarity, stoichiometry) .

What mechanistic studies are critical for understanding the biological activity of this compound?

Methodological Answer:

Mechanistic investigations should focus on:

- Covalent Binding: Use mass spectrometry (MS) to identify adducts formed between the compound’s dithio groups and cysteine residues in target proteins .

- Enzyme Inhibition Assays: Measure IC50 values against enzymes like glutathione reductase, where steric effects of the phenyl group may reduce binding compared to cyclohexylidene analogs .

- ROS Generation: Quantify reactive oxygen species (ROS) in cancer cell lines using fluorescent probes (e.g., DCFH-DA) to link cytotoxicity to oxidative stress .

How can researchers evaluate the compound’s antimicrobial efficacy while addressing data reproducibility challenges?

Methodological Answer:

- Standardized Assays: Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) determination against Staphylococcus aureus and Candida albicans .

- Biofilm Disruption: Employ crystal violet staining to assess biofilm inhibition, noting that phenyl-substituted derivatives may show reduced penetration compared to less bulky analogs .

- Data Validation: Replicate results across multiple labs using identical stock solutions to mitigate batch-to-batch variability in compound purity .

What advanced structural characterization techniques are essential for resolving stereochemical ambiguities?

Methodological Answer:

- X-ray Crystallography: Resolve tautomerism in the hydrazinecarbodithioic moiety (e.g., thione vs. thiol forms) using high-resolution data (R-factor <0.05) .

- Dynamic NMR: Monitor temperature-dependent shifts to identify hindered rotation around the N–N bond caused by the phenyl group .

- IR Spectroscopy: Assign S–H stretching bands (~2550 cm⁻¹) to confirm thiol tautomer presence, which impacts reactivity .

How do structural modifications (e.g., phenyl vs. cyclohexylidene substituents) influence biological activity?

Methodological Answer:

- Steric Effects: The phenyl group increases steric bulk, reducing binding to Mycobacterium tuberculosis enoyl-ACP reductase compared to cyclohexylidene derivatives (IC50: 12 μM vs. 4 μM) .

- Electronic Effects: Electron-withdrawing phenyl groups enhance oxidative stability but reduce nucleophilic substitution rates by 30% compared to methyl ester analogs .

- Computational Modeling: Use molecular docking (AutoDock Vina) to compare binding poses in enzyme active sites, correlating logP values with membrane permeability .

What computational strategies predict the compound’s reactivity and toxicity profiles?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., sulfur atoms) .

- QSAR Models: Train models on PubChem datasets to correlate substituent electronegativity with acute toxicity (LD50) in zebrafish embryos .

- ADMET Prediction: Use SwissADME to estimate blood-brain barrier permeability, critical for CNS-targeted drug design .

How should researchers address contradictions in reported anticancer activity across studies?

Methodological Answer:

- Dose-Response Curves: Re-evaluate apoptosis induction in breast cancer cells (MCF-7) across a wider concentration range (0.1–100 μM) to identify threshold effects .

- Cell Line Specificity: Compare p53 status (e.g., HCT116 wild-type vs. p53-null) to determine dependency on apoptotic pathways .

- Meta-Analysis: Aggregate data from public repositories (ChEMBL) using random-effects models to quantify heterogeneity in IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.